
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic effects. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their pharmacological properties. In
作用机制
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a variety of physiological processes, including pain perception, inflammation, and mood regulation. By binding to these receptors, 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole can modulate their activity and produce a range of effects, including analgesia, anti-inflammatory activity, and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, decreased glutamate release, and decreased GABA release. These effects are thought to contribute to the compound's analgesic, anti-inflammatory, and anxiolytic properties. In addition, 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been shown to produce dose-dependent effects on heart rate, blood pressure, and body temperature, indicating its potential as a cardiovascular and thermoregulatory agent.
实验室实验的优点和局限性
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has several advantages as a research tool, including its potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also limitations to its use, including its potential for toxicity and its lack of specificity for the CB1 and CB2 receptors. In addition, the effects of 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole can vary depending on the dose and route of administration, making it difficult to compare results across studies.
未来方向
There are several future directions for research on 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole, including the development of more selective and potent analogs, the investigation of its potential as a treatment for addiction and withdrawal symptoms, and the exploration of its effects on other physiological systems, such as the immune system and the gut-brain axis. In addition, further research is needed to determine the long-term effects of 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole and its potential for abuse and dependence.
Conclusion:
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole is a synthetic cannabinoid that has gained attention in the research community for its potential therapeutic effects. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in several studies. However, further research is needed to fully understand the potential of this compound and its future directions in scientific research.
合成方法
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most common methods involves the reaction of 4-fluorobenzyl chloride with 1-(pyrrolidin-1-yl)thiourea in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using chromatography techniques to obtain pure 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole.
科学研究应用
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been studied for its potential therapeutic effects, particularly in the treatment of pain, inflammation, and anxiety. It has also been investigated for its potential as a treatment for addiction and withdrawal symptoms. In addition, 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been used in research to explore the pharmacological properties of synthetic cannabinoids and their effects on the endocannabinoid system.
属性
IUPAC Name |
[1-[(3-fluorophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2S/c21-16-7-5-6-15(12-16)13-23-14-18(17-8-1-2-9-19(17)23)20(24)22-10-3-4-11-22/h1-2,5-9,12,14H,3-4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXZPKQLUPGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-fluorobenzyl)-1H-indol-3-yl](pyrrolidin-1-yl)methanethione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

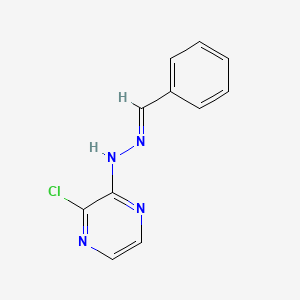
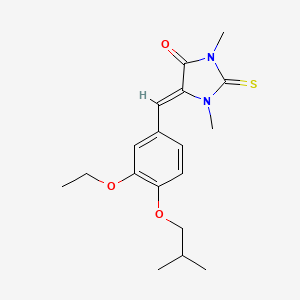
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
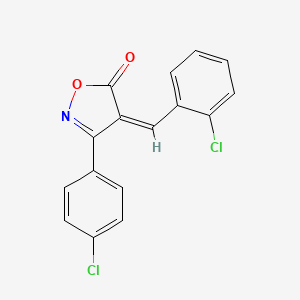
![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)
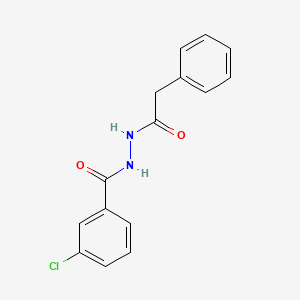
![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
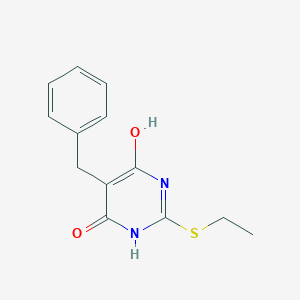
![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)


![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)
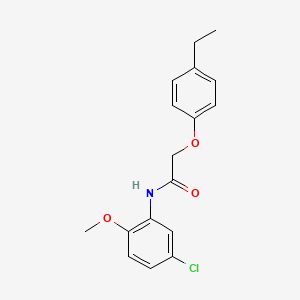
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)